molecular formula C8H8O4 B015156 3-Hydroxymandelic acid CAS No. 17119-15-2

3-Hydroxymandelic acid

Cat. No. B015156
CAS RN: 17119-15-2
M. Wt: 168.15 g/mol
InChI Key: OLSDAJRAVOVKLG-UHFFFAOYSA-N
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Description

3-Hydroxymandelic acid is a valuable specialty chemical used in various industries, including pharmaceuticals, cosmetics, and as precursors for flavors. The interest in its biosynthesis and chemical synthesis has grown due to the potential for environmentally sustainable production methods.

Synthesis Analysis

Research has demonstrated the possibility of producing 3-Hydroxymandelic acid through microbial fermentation, specifically using engineered yeast strains such as Saccharomyces cerevisiae. These strains have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly from glucose (Reifenrath & Boles, 2018).

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Hydroxymandelic acid isn't detailed in the provided papers, the compound's structure can be derived from its synthesis pathways and the enzymes involved in its biosynthesis. The manipulation of hydroxymandelate synthase and the aromatic amino acid pathway is key to its production, indicating the structural dependencies on precursor compounds.

Chemical Reactions and Properties

The chemical properties of 3-Hydroxymandelic acid are influenced by its functional groups and molecular structure. It participates in condensation reactions, as seen in its synthesis from guaethol and glyoxylic acid, with conditions optimized for high yield production (Jing-bin, 2004).

Scientific Research Applications

  • A study by Hanko, Minton, and Malys (2017) in "Scientific Reports" explored the use of a 3-hydroxypropionic acid-inducible system from Pseudomonas putida KT2440 for orthogonal gene expression control in Escherichia coli and Cupriavidus necator. This finding has potential applications in synthetic biology and biotechnology (Hanko, Minton, & Malys, 2017).

  • Li et al. (2016) demonstrated in "Scientific Reports" how optimizing glycerol metabolism in Klebsiella pneumoniae led to significant production of 3-hydroxypropionic acid, a key component for biological production from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).

  • Annino, Lipson, and Williams (1965) in "Clinical Chemistry" developed a method for quantitating 3-methoxy-4-hydroxymandelic acid (VMA) in urine, providing a useful tool for analyzing urinary acidity levels (Annino, Lipson, & Williams, 1965).

  • Fei-Fei et al. (2016) in "Microbial Cell Factories" engineered E. coli strains to efficiently produce 4-hydroxymandelic acid from lignocellulosic biomass, offering a promising route for pharmaceuticals and food additives production (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).

  • Choremis et al. (1967) in "Clinica Chimica Acta" found that children with rheumatic fever and other collagen diseases had low urinary levels of 3-methoxy-4-hydroxymandelic acid, indicating decreased monoamine oxidase activity (Choremis, Constantsas, Agathopoulos, Matsaniotis, & Danelatos-Athanassiadis, 1967).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .

Future Directions

The study of the electronic structure of 3-hydroxymandelic acid showed that the substitution of the aromatic ring with a hydroxyl group/groups and methoxy group changed the π-electron system in the mandelic acid structure . This suggests potential future directions in the study of its chemical properties and applications.

properties

IUPAC Name

2-hydroxy-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDAJRAVOVKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864737
Record name Hydroxy(3-hydroxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31 mg/mL
Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxymandelic acid

CAS RN

17119-15-2
Record name 3-Hydroxymandelic acid
Source CAS Common Chemistry
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Record name 3-Hydroxymandelic acid
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Record name Hydroxy(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424
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Record name 3-HYDROXYMANDELIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
P Curir, S Sulis, P Bianchini, A Marchesini… - Journal of …, 1992 - Taylor & Francis
… the ratio of two main endogenous phenols, 3-hydroxymandelic acid and luteolin-7-0-glucoside, … The inhibitory effect on rooting of 3-hydroxymandelic acid accumulation in cutting basal …
O Lecnik, G Gübitz, MG Schmid - Electrophoresis, 2003 - Wiley Online Library
This paper deals with the chiral separation of hydroxy acids using diallyl‐dimethylammonium chloride as a positive charge‐providing agent in the continuous bed. The chiral continuous …
CK Gelotte, BA Zimmerman - Clinical Drug Investigation, 2015 - Springer
… Amounts of phenylephrine, phenylephrine glucuronide, and 3-hydroxymandelic acid were estimated directly by multiplying assayed concentrations by urine volumes collected over 24 h…
EA Bykowski, JN Petersson, S Dukelow, C Ho… - IBRO Neuroscience …, 2021 - Elsevier
… Moreover, we showed that the degree of functional recovery is best predicted by caffeine, 3-hydroxymandelic acid, and L-valine. Thus, a metabolomics approach combined with …
M Neacsu, NJ Vaughan, S Multari, E Haljas… - European journal of …, 2022 - Springer
… A with GLP-1, PYY and insulin; 3-hydroxymandelic acid and luteolidin with GLP-1 and ghrelin … Plasma 3-hydroxymandelic acid and luteolidin were positively associated with the effect of …
JMP Holly, N Patel - Annals of clinical biochemistry, 1986 - journals.sagepub.com
… 4-Methoxy-3hydroxymandelic acid was obtained from Aldrich Chemical Co., Gillingham, Kent… -3-hydroxymandelic acid, differing from HMMA only in the transposition of the hydroxy- and …
P Hiran, O Kerdchoechuen, N Laohakunjit - Journal of Cereal Science, 2016 - Elsevier
… Twelve volatile compounds were generated in fermented germinated maize samples which major volatiles were pyrazine and 3-hydroxymandelic acid (sweet, corn, creamy odor). …
G Gübitz, S Mihellyes - Chromatographia, 1984 - Springer
The resolution of 2-hydroxy acid enantiomers by the principle of ligand exchange chromatography on chemically modified silica gel is described. The phases were synthezised by fixing …
S Weist, C Kittel, D Bischoff, B Bister, V Pfeifer… - pstorage-acs-6854636.s3 …
… The above 3-hydroxymandelic acid ethyl ester ((18); 14.6 g) was dissolved in THF (300 mL) … The combined extracts were dried over sodium sulfate to give 3-hydroxymandelic acid ((19); …
M Parcheta, R Świsłocka, G Świderski, M Matejczyk… - Materials, 2022 - mdpi.com
… 3-hydroxymandelic acid and mandelic acid did not exhibit antiradical activity in these assays… the tested compounds grew as follows: 3-hydroxymandelic acid < mandelic acid < 4-hydroxy…
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk

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